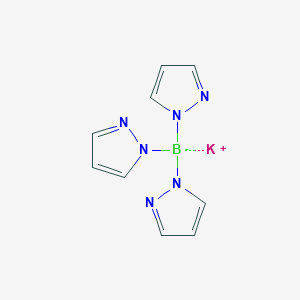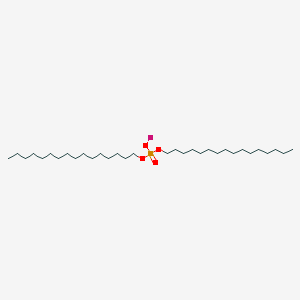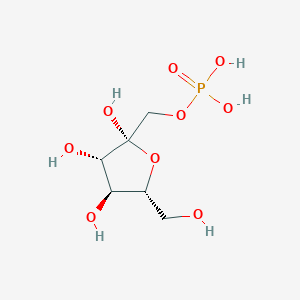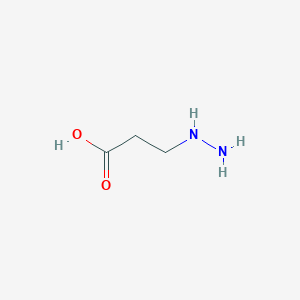
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene derivatives has been explored in various studies. One such derivative, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . This process led to the creation of a compound with two phosphorus atoms, which were further modified to produce bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives. Additionally, reactions with butyllithium and phenyllithium yielded more crowded derivatives, indicating the versatility of the synthetic approach for creating a variety of substituted benzene compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds, including 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives, were confirmed using conventional spectroscopic methods, with 19F NMR spectroscopy highlighting their crowded structures . X-ray crystallography provided further insights, revealing unusually large bond angles around the phosphorus atoms, which is indicative of the steric hindrance present in these molecules .
Chemical Reactions Analysis
The reactivity of substituted 1,4-diethoxy-2,3,5,6-tetrafluorobenzene derivatives has been investigated in various contexts. For instance, the reaction of 2,3,5,6-tetra(vinylthio)difluorobenzene with different difunctional nucleophiles resulted in the substitution of fluorine atoms and the formation of complex products, demonstrating the potential for diverse chemical transformations . These reactions are crucial for understanding the chemical behavior of such fluorinated aromatic compounds and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the substituents present. Electrochemical measurements carried out on the phosphorus-containing derivatives provided insights into their redox properties . In another study, the identification of impurities in a 1,2-diethoxybenzene sample was achieved through mass spectral interpretation, which is essential for understanding the purity and quality of synthesized materials . Furthermore, the optical characterization of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives revealed that the substituents on the aromatic spacer group significantly influence the thermal stability and optical properties of the resulting polymers .
Aplicaciones Científicas De Investigación
Synthesis of Polyfluorinated Organic Compounds
Polyfluorinated compounds are critical in various chemical synthesis processes due to their unique properties. The compound 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene serves as a building block in creating polyfluorinated organic compounds. For instance, 1,4-Diiodo-2,3,5,6-tetrafluorobenzene (DITFB) is highlighted for its role in selective chemical transformations, demonstrating the compound's importance in developing polyfluorinated materials (Sapegin & Krasavin, 2018).
Organomercury Compounds Synthesis
Research on organomercury compounds involves the mercuration of tetrafluorobenzenes, leading to the creation of complex mercury-based molecules. These compounds play significant roles in various chemical reactions and material science applications, showcasing the versatility of tetrafluorobenzene derivatives in synthesizing complex organometallic compounds (Albrecht & Deacon, 1972).
Development of Fluorescence Probes
In the field of materials science, tetrafluorobenzene derivatives have been used to develop advanced fluorescence probes. These probes are vital for studying photoinduced radical and cationic cross-linking processes. The development of such fluorescence probes exemplifies the role of tetrafluorobenzene derivatives in creating materials with novel optical properties (Strehmel et al., 1999).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The synthesis of fluorinated metal-organic frameworks (MOFs) using tetrafluorobenzene derivatives as linking ligands has garnered attention due to the unique properties of these frameworks. Such MOFs have potential applications in gas storage, separation, and catalysis. The incorporation of tetrafluorobenzene derivatives in MOFs demonstrates the compound's utility in constructing novel coordination polymers with diverse functionalities (Zhang et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, tetrafluorobenzene derivatives have been used to study the equilibrium constants of charge-transfer complexes, offering insights into the interactions between electron donors and acceptors. Such studies are crucial for understanding the fundamental aspects of chemical reactivity and designing molecules with tailored electronic properties (Brown, Foster, & Fyfe, 1967).
Propiedades
IUPAC Name |
1,4-diethoxy-2,3,5,6-tetrafluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVPQTTXYYMGIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)OCC)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382130 |
Source


|
| Record name | 1,4-diethoxy-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene | |
CAS RN |
16251-00-6 |
Source


|
| Record name | 1,4-diethoxy-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














